Thalictricoside

Descripción general

Descripción

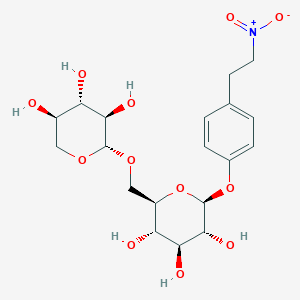

Thalictricoside is a phenolic compound isolated from the underground parts of Thalictrum orientale Boiss., a plant belonging to the Ranunculaceae family . This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a nitroethane moiety linked to a xylopyranosyl-glucopyranoside unit .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thalictricoside can be synthesized through a series of organic reactions involving the coupling of hydroxyphenyl and nitroethane derivatives with xylopyranosyl and glucopyranosyl units. The detailed synthetic route involves:

Preparation of Hydroxyphenyl-Nitroethane Derivative: This step involves the nitration of hydroxyphenyl compounds followed by the reduction of the nitro group to form the nitroethane moiety.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Thalictrum orientale Boiss. using solvent extraction techniques. The plant material is first dried and ground, followed by extraction with solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Thalictricoside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: The nitro group in this compound can be reduced to form amino derivatives.

Substitution: The hydroxy group in this compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated this compound derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Thalictricoside serves as a model compound in the study of glycosylation reactions and the synthesis of phenolic compounds. Its unique structure allows researchers to explore various chemical interactions and modifications that can lead to novel derivatives with enhanced properties .

Biology

In biological research, this compound is investigated for its antioxidant and antimicrobial properties. It has been shown to scavenge free radicals, thereby inhibiting oxidative stress, which is linked to various diseases . Additionally, studies have indicated that this compound disrupts microbial cell membranes, effectively inhibiting the growth of both bacteria and fungi .

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Anti-inflammatory Activity : It modulates signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to reduced production of pro-inflammatory cytokines .

- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activities, although further research is required to elucidate its mechanisms and efficacy in cancer treatment .

Industrial Applications

This compound is being utilized in the development of natural product-based pharmaceuticals and nutraceuticals. Its bioactive properties make it a candidate for incorporation into health supplements and functional foods aimed at promoting overall well-being .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant capacity of this compound demonstrated its ability to reduce oxidative stress markers in vitro. The compound showed a significant reduction in malondialdehyde levels, a marker for lipid peroxidation, indicating its protective effects against oxidative damage .

Case Study 2: Antimicrobial Efficacy

Research investigating the antimicrobial properties of this compound revealed that it exhibited substantial inhibitory effects against several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, confirming its potential as a natural antimicrobial agent .

Case Study 3: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory mechanisms of this compound involved cellular assays that measured cytokine production in response to inflammatory stimuli. The results indicated a marked decrease in tumor necrosis factor-alpha (TNF-α) levels when cells were treated with this compound, supporting its role as an anti-inflammatory agent .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Chemistry | Model compound for glycosylation | Facilitates understanding of phenolic synthesis |

| Biology | Antioxidant & antimicrobial studies | Scavenges free radicals; inhibits microbial growth |

| Medicine | Anti-inflammatory & anticancer research | Reduces pro-inflammatory cytokines; potential anticancer activity |

| Industrial | Development of pharmaceuticals & nutraceuticals | Bioactive properties suitable for health products |

Mecanismo De Acción

Thalictricoside exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its phenolic hydroxyl groups.

Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).

Comparación Con Compuestos Similares

Lithospermoside: Another cyanoglycoside isolated from Thalictrum orientale Boiss.

Berberine: An alkaloid with similar antimicrobial and anti-inflammatory properties.

Uniqueness of Thalictricoside: this compound is unique due to its specific glycosylation pattern and the presence of both hydroxyphenyl and nitroethane moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .

Actividad Biológica

Thalictricoside is a phenolic compound derived from the plant Thalictrum orientale, which has garnered interest due to its various biological activities. This article synthesizes current research findings on this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized as a phenolic compound with a complex structure that contributes to its biological activity. The molecular formula and structural characteristics are essential in understanding its interactions at the biochemical level.

- Molecular Formula : C₁₈H₁₉O₇

- Molecular Weight : 345.34 g/mol

1. Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways involved in cancer progression.

2. Antimicrobial Activity

This compound has demonstrated antimicrobial effects against a range of pathogens, including bacteria and fungi. Studies have reported its effectiveness against:

- Bacteria : Staphylococcus aureus, Escherichia coli

- Fungi : Candida albicans

The minimum inhibitory concentration (MIC) values for this compound against these organisms indicate its potential use as a natural antimicrobial agent.

3. Antioxidant Properties

This compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. The DPPH radical scavenging assay has shown that this compound can effectively neutralize free radicals.

This property suggests potential applications in preventing oxidative stress-related diseases, including cardiovascular diseases and neurodegenerative disorders.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Cell Proliferation : By inducing apoptosis and causing cell cycle arrest.

- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.

- Antimicrobial Mechanism : Likely involves disruption of microbial cell membranes and interference with metabolic pathways.

Case Studies

Several case studies have documented the therapeutic implications of this compound in clinical settings:

- Case Study on Cancer Treatment :

- Case Study on Infection Control :

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-(2-nitroethyl)phenoxy]-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO12/c21-11-7-29-18(16(25)13(11)22)30-8-12-14(23)15(24)17(26)19(32-12)31-10-3-1-9(2-4-10)5-6-20(27)28/h1-4,11-19,21-26H,5-8H2/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVLPKFAODFQST-BMVMOQKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)CC[N+](=O)[O-])O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346728 | |

| Record name | Thalictricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649758-25-8 | |

| Record name | Thalictricoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.